Methyl [4-(morpholin-4-yl)-3-(morpholin-4-ylsulfonyl)phenyl]carbamate
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Overview
Description
METHYL N-[4-(MORPHOLIN-4-YL)-3-(MORPHOLINE-4-SULFONYL)PHENYL]CARBAMATE is a complex organic compound that features a morpholine ring and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL N-[4-(MORPHOLIN-4-YL)-3-(MORPHOLINE-4-SULFONYL)PHENYL]CARBAMATE typically involves the reaction of morpholine derivatives with appropriate sulfonyl chlorides and carbamates. The process often includes steps such as coupling, cyclization, and reduction reactions. For instance, a common method involves the use of amino alcohols and α-haloacid chlorides under specific reaction conditions to yield the desired morpholine derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of transition metal catalysis and stereoselective synthesis methods are often employed to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
METHYL N-[4-(MORPHOLIN-4-YL)-3-(MORPHOLINE-4-SULFONYL)PHENYL]CARBAMATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
METHYL N-[4-(MORPHOLIN-4-YL)-3-(MORPHOLINE-4-SULFONYL)PHENYL]CARBAMATE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its therapeutic potential, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of METHYL N-[4-(MORPHOLIN-4-YL)-3-(MORPHOLINE-4-SULFONYL)PHENYL]CARBAMATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved .
Comparison with Similar Compounds
Similar Compounds
N-Methylmorpholine: A simpler morpholine derivative used as a base catalyst in organic synthesis.
Morpholine: A basic morpholine structure used in various chemical reactions and as a solvent.
N-(4-(Morpholinosulfonyl)phenyl)acetamide: Another morpholine derivative with similar sulfonyl functionality.
Uniqueness
METHYL N-[4-(MORPHOLIN-4-YL)-3-(MORPHOLINE-4-SULFONYL)PHENYL]CARBAMATE is unique due to its combination of a morpholine ring and a sulfonyl group, which imparts specific chemical properties and reactivity. This makes it particularly valuable in applications requiring selective inhibition of enzymes or specific biochemical interactions.
Properties
Molecular Formula |
C16H23N3O6S |
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Molecular Weight |
385.4 g/mol |
IUPAC Name |
methyl N-(4-morpholin-4-yl-3-morpholin-4-ylsulfonylphenyl)carbamate |
InChI |
InChI=1S/C16H23N3O6S/c1-23-16(20)17-13-2-3-14(18-4-8-24-9-5-18)15(12-13)26(21,22)19-6-10-25-11-7-19/h2-3,12H,4-11H2,1H3,(H,17,20) |
InChI Key |
WSGFEGINKFRDPD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC1=CC(=C(C=C1)N2CCOCC2)S(=O)(=O)N3CCOCC3 |
Origin of Product |
United States |
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